Olmesartan Methyl Ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Olmesartan Methyl Ketone is a metabolite of Olmesartan , which is an angiotensin II receptor blocker (ARB) used to treat high blood pressure . It works by blocking a substance in the body that causes the blood vessels to tighten, resulting in the relaxation of blood vessels, lowering of blood pressure, and increased supply of blood and oxygen to the heart .

Synthesis Analysis

The synthesis of Olmesartan Methyl Ketone involves several steps, including the reaction of 1- (2 '-cyanobiphenyl-4-yl) methyl-4,4-dimethyl–2-propyl group-4,6-dihydrofuran-also [3; 4-d] imidazoles-6-hydroxyl (V) with 2N hydrochloric acid at 50 ℃ .Molecular Structure Analysis

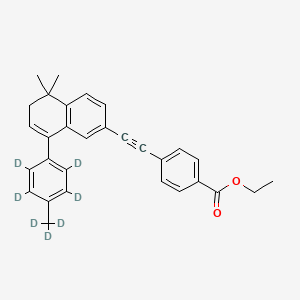

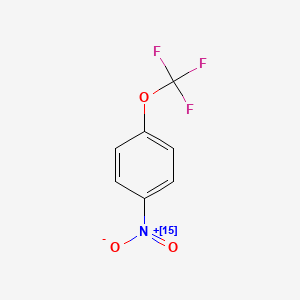

The molecular structure of Olmesartan Methyl Ketone is characterized by a specific angiotensin II type 1 (AT1) receptor antagonist with an antihypertensive effect . The molecular formula is C25H28N6O2 and the molecular weight is 444.54 .Chemical Reactions Analysis

The chemical reactions involved in the formulation of Olmesartan Methyl Ketone tablets are carried out to ensure a high dissolution rate of the active ingredient .Physical And Chemical Properties Analysis

The physical and chemical properties of Olmesartan Methyl Ketone include its appearance as a white solid to pale yellow solid . It has a melting point of 148-151 °C . Its InChI Key is HXBOGIAKDFTLIE-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Hypertension Treatment:

Olmesartan Methyl Ketone (OMK) is a derivative of olmesartan medoxomil (OM), which is an angiotensin II receptor antagonist. Its primary application lies in treating hypertension. By blocking angiotensin II receptors, OMK helps relax blood vessels, reducing blood pressure and minimizing the risk of cardiovascular events .

Prodrugs and Formulation Optimization:

OMK has been investigated as a prodrug candidate for olmesartan. Researchers have explored its potential to enhance oral bioavailability by producing nano-sized crystals using antisolvent precipitation and high-shear homogenization. These efforts aim to increase the saturation solubility and improve the therapeutic efficacy of olmesartan .

Solid Dispersion Formulation:

In the quest for better drug delivery systems, solid dispersion formulations of olmesartan medoxomil have been developed. OMK plays a crucial role in these formulations, enhancing the drug’s solubility and bioavailability. These formulations offer advantages such as improved vasoprotective effects and a favorable adverse event profile .

Structural Insights and Regioisomers:

Researchers have meticulously studied OMK’s molecular structure. It was found that N-1 and N-2 isomers of OMK exist as process-related impurities during the synthesis of olmesartan medoxomil. The structural formula and systematic chemical names of intermediates like N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil needed revision based on single-crystal X-ray diffraction studies. This finding has implications for the accurate representation of these compounds .

Mecanismo De Acción

Target of Action

Olmesartan Methyl Ketone, commonly known as Olmesartan, is an angiotensin receptor blocker (ARB) used in the treatment of hypertension . It primarily targets the angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in hemostasis and regulation of kidney, vascular, and cardiac functions .

Biochemical Pathways

Olmesartan affects the RAAS, which is a key player in the regulation of blood pressure and fluid balance . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . It also has been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output, and preventing ventricular hypertrophy and remodeling .

Pharmacokinetics

Olmesartan exhibits nearly linear and dose-dependent pharmacokinetics under the therapeutic range . After oral administration, it reaches peak plasma concentration after 1-3 hours . The drug is metabolized in the gastrointestinal tract to active olmesartan . It is excreted as unchanged drug, with 50% to 65% in feces and 35% to 50% in urine . The half-life of elimination is approximately 13 hours .

Result of Action

The primary result of Olmesartan’s action is the reduction of blood pressure . By blocking the action of angiotensin II, it reduces vasoconstriction, lowers aldosterone levels, and increases the excretion of sodium . This leads to reduced cardiac activity and ultimately, lower blood pressure . It also has a protective effect on the heart, improving cardiac function, and preventing ventricular hypertrophy and remodeling .

Action Environment

The efficacy of Olmesartan can be influenced by several environmental factors. For instance, patients with renal impairment or hepatic impairment may experience altered drug clearance . Age, body weight, and gender can also impact the drug’s clearance and overall antihypertensive effect . Furthermore, the formulation of the drug can affect its bioavailability . For example, a study showed that a solid dispersion of Olmesartan prepared with certain excipients could increase its solubility and oral bioavailability .

Safety and Hazards

Propiedades

IUPAC Name |

1-[5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O2/c1-5-8-21-26-23(25(3,4)33)22(16(2)32)31(21)15-17-11-13-18(14-12-17)19-9-6-7-10-20(19)24-27-29-30-28-24/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBOGIAKDFTLIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)C)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858254 |

Source

|

| Record name | 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Olmesartan Methyl Ketone | |

CAS RN |

1227626-45-0 |

Source

|

| Record name | 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

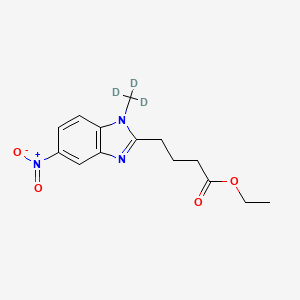

![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)